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Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium

Molecular conductor Polymorphism Crystal engineering

Tetrabutylammonium bis(2-thioxo-1,3-dithiole-4,5-dithiolato)nickelate(III), commonly denoted [Bu4N][Ni(dmit)2] (CAS 68401-87-6), is a Ni(III) dithiolene coordination complex with the molecular formula C22H36NNiS10 and a molecular weight of 693.87 g mol⁻¹. The compound crystallises as a black crystalline solid and is commercially available at purities exceeding 98.0% (HPLC,T).

Molecular Formula C22H36NNiS10
Molecular Weight 693.9 g/mol
CAS No. 68401-87-6
Cat. No. B3428546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium
CAS68401-87-6
Molecular FormulaC22H36NNiS10
Molecular Weight693.9 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Ni+3]
InChIInChI=1S/C16H36N.2C3H2S5.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h5-16H2,1-4H3;2*4-5H;/q+1;;;+3/p-4
InChIKeyRORVWUFVFQXASJ-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium Bis(dithiolato)nickelate(III) [Bu4N][Ni(dmit)2] – A Paramagnetic Ni(III) Dithiolene Molecular Conductor Precursor (CAS 68401-87-6)


Tetrabutylammonium bis(2-thioxo-1,3-dithiole-4,5-dithiolato)nickelate(III), commonly denoted [Bu4N][Ni(dmit)2] (CAS 68401-87-6), is a Ni(III) dithiolene coordination complex with the molecular formula C22H36NNiS10 and a molecular weight of 693.87 g mol⁻¹ . The compound crystallises as a black crystalline solid and is commercially available at purities exceeding 98.0% (HPLC,T) . The Ni(III) centre adopts a low-spin d⁷ configuration (S = ½), conferring paramagnetism, and the planar [Ni(dmit)2]⁻ anion supports extensive S⋯S intermolecular contacts that govern its solid-state electronic properties [1]. First structurally characterised in the early 1980s, [Bu4N][Ni(dmit)2] has become a canonical precursor for the electrochemical synthesis of molecular conductors, superconductors, and chiral conducting salts based on the [Ni(dmit)2]ⁿ⁻ platform [2].

Why Tetraalkylammonium Ni(dmit)2 Salts Cannot Be Interchanged: The Decisive Role of Cation Size, Metal Identity, and Crystal Polymorphism in [Bu4N][Ni(dmit)2] (CAS 68401-87-6)


Within the family of tetraalkylammonium Ni(dmit)2 salts, the identity of the cation is not a passive variable—it directly dictates the crystal packing motif, the dimensionality of S⋯S networks, and consequently the electronic structure. Kramer et al. demonstrated that (Me4N)(Ni(dmit)2), (Et4N)(Ni(dmit)2), (Pr4N)(Ni(dmit)2), and (Bu4N)(Ni(dmit)2) all exhibit semiconducting behaviour, yet their activation energies span a broad range of 0.1–0.5 eV, reflecting distinct correlation gaps arising from cation-dependent anion stacking geometries [1]. Substituting the metal centre from Ni to Cu or Co within the Bu4N⁺ series yields markedly inferior gas-sensing films: Cu-dmit films exhibit very low conductivity, while Co-dmit films show no reversible redox behaviour at all [2]. Even the ligand scaffold is critical—replacing the C=S moiety of dmit with C=O (yielding the dmid analogue) alters the IR, EPR, and cyclovoltammetric signatures and changes the crystal system from monoclinic P21/c to triclinic P1 [3]. These cation-, metal-, and ligand-dependent variations mean that [Bu4N][Ni(dmit)2] cannot be replaced by a generic 'in-class' alternative without fundamentally changing the material properties of the resulting device or synthetic intermediate.

Quantitative Differentiation Evidence for [Bu4N][Ni(dmit)2] (CAS 68401-87-6) Versus Closest Analogs: Polymorphism, Conductivity, Gas Sensing, and Synthetic Versatility


Polymorphic Diversity: [Bu4N][Ni(dmit)2] Exhibits at Least Four Distinct Crystal Phases, Enabling Packing-Dependent Property Tuning Unavailable in Simpler Cation Variants

[Bu4N][Ni(dmit)2] is explicitly described as a 'polymorphous compound' with at least four known crystal phases [1]. The monoclinic P21/c phase (a = 20.040(2) Å, b = 13.1151(17) Å, c = 12.1093(15) Å, β = 105.456(15)°, V = 3067.5(6) ų, Z = 4, Dcalc = 1.503 g cm⁻³) was characterised as the fourth known phase by single-crystal X-ray diffraction [1]. A distinct C2/c monoclinic phase (a = 20.191(2) Å, b = 13.404(1) Å, c = 12.141(1) Å, β = 105.554(8)°) was subsequently obtained from acetone recrystallisation, along with a triclinic P1 phase from acetonitrile [2]. In contrast, the smaller-cation analogues (Me4N)(Ni(dmit)2) and (Et4N)(Ni(dmit)2) have been reported in only one or two crystal forms within the Kramer et al. study, and the dmid analogue Bu4N[Ni(dmid)2] crystallises exclusively in the triclinic P1 space group [3]. The P21/c phase of [Bu4N][Ni(dmit)2] features a packing arrangement of 'side-on' touching anions connected via 'head-to-tail' close S⋯S contacts, a motif that directly influences the electronic dimensionality [1].

Molecular conductor Polymorphism Crystal engineering

Gas-Sensing Film Performance: Bu4NNi(dmit)2 Outperforms Cu and Co Analogues in Conductivity and Reversible Redox Response for SO2 Detection

Electrodeposited thin-film devices fabricated from Bu4NNi(dmit)2 were systematically benchmarked against those prepared from Bu4NCu(dmit)2 and Bu4NCo(dmit)2 under identical deposition conditions [1]. The Ni-dmit films exhibited a bulk conductivity of 4 × 10⁻² S cm⁻¹, independent of the heterocyclic additive (pyrrole, thiophene, 3-methylthiophene, furan) used in the deposition solution [1]. Cyclic voltammetry on Au and Pt interdigitated electrodes confirmed well-defined, reversible redox peaks assignable to the [Ni(dmit)2]⁻/⁰ couple [1]. Upon exposure to SO₂, the Ni-dmit films showed a reversible decrease in conductivity attributable to reduction of the mixed-valence phase to the monoanion species [2]. Devices optimised through an experimental design approach achieved sensitivities to 1000 ppm SO₂ in argon, with the solvent composition, deposition potential, and Bu4NNi(dmit)2 concentration identified as the most critical parameters [3]. In direct head-to-head comparison, Cu-dmit films 'behaved in a similar manner to the nickel-dmit, although the films were of very low conductivity,' while Co-dmit 'showed no reversible redox behaviour' [1].

Gas sensor Electrodeposited thin film Sulphur dioxide detection

Single-Crystal Semiconducting Parameters: [Bu4N][Ni(dmit)2] Provides a Well-Defined ρ = 0.3 Ω cm, Ea = 0.08 eV Baseline for Electrocrystallisation Studies

The electrical transport properties of [Bu4N][Ni(dmit)2] single crystals have been measured and reported independently of its use as a precursor for more conductive salts. The compound exhibits semiconducting behaviour from room temperature down to 50 K with a room-temperature resistivity ρr.t. = 0.3 Ω cm and an activation energy Ea = 0.08 eV, without any structural phase transition over this temperature range at ambient pressure [1]. This places [Bu4N][Ni(dmit)2] within the class of low-dimensional semiconductors having a correlation gap of ~1.0 eV as established by Kramer et al. for the broader (R4N)(Ni(dmit)2) series, where activation energies range from 0.1 to 0.5 eV [2]. The comparatively low Ea of 0.08 eV for the Bu4N⁺ salt—contrasted with the 0.1–0.5 eV range reported by Kramer et al. for the Me4N⁺, Et4N⁺, and Pr4N⁺ variants—suggests that the larger Bu4N⁺ cation favours a packing arrangement with more effective inter-anion orbital overlap and a smaller effective correlation gap [2]. As a precursor, [Bu4N][Ni(dmit)2] can be electrochemically oxidised to generate conducting salts with dramatically higher conductivity; for instance, the 1:4 salt (n-Bu4N)[Ni(dmit)2]4·MeCN (obtained by electrocrystallisation from [Bu4N][Ni(dmit)2]) displays σRT = 0.1 Ω⁻¹ cm⁻¹ with Ea = 0.170 eV at 295 K and 0.065 eV at 95 K [3].

Molecular semiconductor Single-crystal conductivity Activation energy

Langmuir–Blodgett Film Processability: [Bu4N][Ni(dmit)2] Forms Air–Water Interface Monolayers Enabling Doped LB Films with σrt = 10⁻² S cm⁻¹

[Bu4N][Ni(dmit)2] displays stable monolayer behaviour at the air–water interface when mixed with tricosanoic acid, enabling the fabrication of conductive Langmuir–Blodgett (LB) films on a variety of solid substrates [1]. As-deposited LB films are insulating, but post-deposition electrochemical doping with four different anions (or chemical doping with iodine vapour) raises the in-plane DC room-temperature conductivity to σrt = 10⁻² S cm⁻¹, with thermal activation energies ΔE = 0.08–0.1 eV over the temperature range 300–100 K [1]. Electrochemical doping during deposition yields σrt = 10⁻³ S cm⁻¹ [1]. By contrast, the smaller-cation analogues (Me4N)(Ni(dmit)2) and (Et4N)(Ni(dmit)2) have not been reported to form stable LB films—their higher water solubility precludes monolayer formation at the air–water interface, a limitation explicitly addressed in the LB literature by selection of the hydrophobic Bu4N⁺ cation [2]. The closely related Au(III) congener, [Bu4N][Au(dmit)2], also forms LB films, but its higher cost and lower paramagnetic functionality make it less versatile for hybrid magnetic-conducting devices [2].

Langmuir-Blodgett film Thin film Molecular electronics

One-Step Synthetic Route via Zn²⁺ Substitution: a Simpler, Extendable Path to [Bu4N][Ni(dmit)2] Compared with Multi-Step Literature Methods for Other M(dmit)2 Precursors

Fang et al. reported a one-step synthesis of [Bu4N][Ni(dmit)2] by substituting Zn²⁺ in (Bu4N)2[Zn(dmit)2] with Ni²⁺ followed by auto-oxidation in acetone solution [1]. This method is explicitly demonstrated to be extendable to other Z[M(dmit)2] and Z[M(dmit)2]2 conductive complexes [1]. The one-step procedure contrasts with multi-step routes required for certain other [M(dmit)2]ⁿ⁻ precursor salts—for instance, [NHMe3][Pt(dmit)2]3·CH3CN, which exhibits σRT ≈ 140 S cm⁻¹, is obtained by a more complex electrocrystallisation protocol directly from the constituent building blocks rather than by a simple metal-exchange route [2]. The Zn²⁺ substitution method also produced two distinct crystalline phases (C2/c and P1) of [Bu4N][Ni(dmit)2] from a single crystallisation, demonstrating polymorphic control through solvent choice—acetone favours C2/c while acetonitrile yields P1 [1]. The simplicity and generality of this synthesis make [Bu4N][Ni(dmit)2] the most accessible entry point into the [Ni(dmit)2]ⁿ⁻ family for laboratories without specialised electrochemical crystallisation infrastructure.

Synthesis Metal substitution Conductive complex precursor

Optimal Deployment Scenarios for [Bu4N][Ni(dmit)2] (CAS 68401-87-6) Based on Verified Performance Evidence


Electrochemical Precursor for Chiral and Non-Chiral [Ni(dmit)2]-Based Molecular Conductors

[Bu4N][Ni(dmit)2] serves as the radical anion precursor for electrocrystallisation of conducting [Ni(dmit)2] salts. As demonstrated by electrocrystallisation in the presence of chiral trimethylammonium cations, conducting and chiral [Ni(dmit)2] dithiolene salts with room-temperature conductivity σRT = 0.02–3 S cm⁻¹ and stoichiometries of 1:3 and 2:5 are accessible [1]. The 1:4 molecular conductor (n-Bu4N)[Ni(dmit)2]4·MeCN, obtained from the same precursor, delivers σRT = 0.1 S cm⁻¹ and forms two-dimensional conducting networks [2]. The single-crystal semiconducting parameters of the precursor (ρ = 0.3 Ω cm, Ea = 0.08 eV) provide a well-characterised baseline for quantifying property enhancement upon oxidation .

Electrodeposited Thin-Film Gas Sensor for Room-Temperature SO₂ Detection

Electrodeposition of Bu4NNi(dmit)2 onto gold interdigitated electrodes produces thin-film solid-state devices capable of room-temperature detection of SO₂ and NO [1]. The films exhibit a bulk conductivity of 4 × 10⁻² S cm⁻¹ and show reversible conductivity decreases upon SO₂ exposure, with the response following the Elovich adsorption isotherm [2]. Optimisation through experimental design has achieved sensitivity to 1000 ppm SO₂ in argon, with solvent composition, deposition potential, and Bu4NNi(dmit)2 concentration identified as the critical parameters . Cu and Co dmit analogues are unsuitable substitutes owing to very low film conductivity (Cu) or absent reversible redox behaviour (Co) [1].

Langmuir–Blodgett Film Fabrication for Ordered Molecular Electronic Devices

[Bu4N][Ni(dmit)2] forms stable monolayers at the air–water interface when co-spread with tricosanoic acid, enabling deposition of ordered LB films onto solid substrates [1]. Post-deposition electrochemical or iodine-vapour doping raises the film conductivity from insulating to σrt = 10⁻² S cm⁻¹ with an activation energy of 0.08–0.1 eV [1]. This processability is unique among Ni(dmit)2 salts: smaller tetraalkylammonium cation variants dissolve in the aqueous subphase and do not form stable monolayers [2]. The LB technique enables precise control over film thickness at the molecular level, suitable for organic field-effect transistor (OFET) and molecular electronic device research.

Paramagnetic Building Block for Hybrid Magnetic-Conducting Molecular Materials

The Ni(III) d⁷ low-spin configuration (S = ½) of the [Ni(dmit)2]⁻ anion in [Bu4N][Ni(dmit)2] makes it a paramagnetic building block for hybrid materials combining electrical conductivity with magnetic functionality [1]. Electrocrystallisation of [Bu4N][Ni(dmit)2] with [Mn(5-MeOsaltmen)(H2O)](PF6) yielded hybrid crystals containing [Ni(dmit)2]ⁿ⁻ conducting stacks and Mn₂ single-molecule magnet units, with the conducting part exhibiting semiconducting behaviour (ρr.t. = 0.3 Ω cm, Ea = 0.08 eV) [1]. The well-characterised semiconducting parameters of the precursor and its reversible Ni(III)/Ni(II) redox couple make it a reliable choice for systematic studies of magneto-structural correlations in multifunctional molecular materials.

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